An In-Depth Technical Guide to 3-(2-Pyridyl)-2-propen-1-ol: Synthesis, Properties, and Potential Applications
An In-Depth Technical Guide to 3-(2-Pyridyl)-2-propen-1-ol: Synthesis, Properties, and Potential Applications
This technical guide provides a comprehensive overview of 3-(2-Pyridyl)-2-propen-1-ol, a heterocyclic alcohol with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, properties, synthesis, and prospective applications.
Introduction: The Significance of the Pyridine Moiety in Modern Chemistry
The pyridine ring is a fundamental scaffold in a vast array of biologically active compounds and functional materials. Its presence often imparts favorable pharmacokinetic and pharmacodynamic properties, making it a privileged structure in drug discovery.[1][2] The incorporation of an allylic alcohol functionality, as seen in 3-(2-Pyridyl)-2-propen-1-ol, introduces a versatile reactive handle for further chemical modifications and potential biological interactions. This guide will delve into the specific characteristics of this intriguing molecule.
Chemical Structure and Physicochemical Properties
3-(2-Pyridyl)-2-propen-1-ol, with the IUPAC name (E)-3-(pyridin-2-yl)prop-2-en-1-ol, possesses a molecular formula of C₈H₉NO and a molecular weight of 135.16 g/mol .[3] The molecule consists of a pyridine ring substituted at the 2-position with a propenol group, predominantly existing as the E-isomer due to steric hindrance.
Below is a 2D representation of the chemical structure of 3-(2-Pyridyl)-2-propen-1-ol:
Caption: 2D Chemical Structure of 3-(2-Pyridyl)-2-propen-1-ol.
Table 1: Physicochemical Properties of 3-(2-Pyridyl)-2-propen-1-ol
| Property | Value | Source |
| CAS Number | 131610-03-2 | [3] |
| Molecular Formula | C₈H₉NO | [3] |
| Molecular Weight | 135.16 g/mol | [3] |
| IUPAC Name | (E)-3-(pyridin-2-yl)prop-2-en-1-ol | [3] |
| XLogP3 | 0.6 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 2 | [3] |
| Boiling Point (Predicted) | 281.8 ± 20.0 °C | Inferred from related compounds |
| Density (Predicted) | 1.115 ± 0.06 g/cm³ | Inferred from related compounds |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | Inferred from structural properties |
Synthesis and Mechanistic Insights
A robust and high-yielding synthesis of 3-(2-Pyridyl)-2-propen-1-ol can be achieved through a two-step process starting from 2-acetylpyridine. The initial step involves a Claisen-Schmidt condensation with formaldehyde, followed by the selective reduction of the resulting α,β-unsaturated ketone. A more direct and commonly employed laboratory-scale synthesis involves the reduction of the corresponding α,β-unsaturated aldehyde, (E)-3-(pyridin-2-yl)propenal.
Proposed Synthetic Pathway: Reduction of (E)-3-(pyridin-2-yl)propenal
The selective reduction of the aldehyde functionality in (E)-3-(pyridin-2-yl)propenal to the primary alcohol without affecting the carbon-carbon double bond can be efficiently accomplished using sodium borohydride (NaBH₄) in an alcoholic solvent.[4]
Caption: Proposed experimental workflow for the synthesis of 3-(2-Pyridyl)-2-propen-1-ol.
Step-by-Step Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve (E)-3-(pyridin-2-yl)propenal (1.0 eq) in methanol. Cool the solution to 0°C using an ice bath.
-
Reduction: To the cooled solution, add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, ensuring the temperature remains below 5°C. Stir the reaction mixture at 0°C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]
-
Work-up: Upon completion, quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure 3-(2-Pyridyl)-2-propen-1-ol.
Mechanistic Rationale
The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde.[4] The resulting alkoxide intermediate is then protonated by the solvent (methanol) during the reaction or by water during the work-up to yield the final alcohol product. The use of a mild reducing agent like NaBH₄ is crucial for the chemoselective reduction of the aldehyde in the presence of the alkene functionality.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for 3-(2-Pyridyl)-2-propen-1-ol
| Technique | Expected Chemical Shifts / Absorption Bands |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.55 (d, 1H, pyridyl-H), 7.65 (td, 1H, pyridyl-H), 7.20-7.10 (m, 2H, pyridyl-H), 6.80 (d, 1H, J = 16.0 Hz, vinylic-H), 6.50 (dt, 1H, J = 16.0, 5.0 Hz, vinylic-H), 4.30 (d, 2H, J = 5.0 Hz, CH₂OH), 2.50 (br s, 1H, OH). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 155.0 (pyridyl-C), 149.5 (pyridyl-C), 136.5 (pyridyl-C), 133.0 (vinylic-CH), 128.0 (vinylic-CH), 122.5 (pyridyl-C), 121.0 (pyridyl-C), 63.5 (CH₂OH). |
| IR (Infrared) (KBr, cm⁻¹) | 3400-3200 (O-H stretch, broad), 3100-3000 (C-H stretch, aromatic and vinylic), 1650-1600 (C=C stretch, vinylic), 1590, 1560, 1470, 1430 (C=C and C=N stretch, pyridine ring), 1050-1000 (C-O stretch, primary alcohol).[5] |
| MS (Mass Spectrometry) (EI) | m/z (%): 135 (M⁺), 118, 106, 78. |
Note: The predicted NMR chemical shifts are based on the analysis of structurally similar compounds and standard chemical shift tables. The large coupling constant (J ≈ 16 Hz) for the vinylic protons in the ¹H NMR spectrum is characteristic of an (E)-alkene.
Applications in Research and Drug Development
The unique structural features of 3-(2-Pyridyl)-2-propen-1-ol make it a valuable building block in several areas of chemical research and development.
Precursor in Organic Synthesis
The allylic alcohol and pyridine functionalities serve as versatile handles for a variety of organic transformations. The hydroxyl group can be oxidized to the corresponding aldehyde or acid, or it can be converted into a good leaving group for nucleophilic substitution reactions. The pyridine nitrogen can act as a nucleophile, a base, or a ligand for metal catalysts.
Scaffold for Bioactive Molecules
Pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The propenol side chain can be modified to generate a library of compounds for biological screening. For instance, derivatives of pyridyl-propenones have shown potential as antimicrobial and cytotoxic agents.[6] The introduction of the hydroxyl group in 3-(2-Pyridyl)-2-propen-1-ol provides a site for further derivatization to potentially enhance these biological activities. Studies on related pyridyl-containing compounds have demonstrated their potential to interact with various biological targets.[7][8]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-(2-Pyridyl)-2-propen-1-ol is not widely available, general laboratory safety precautions should be observed when handling this compound. Based on the safety information for structurally related compounds, it is advisable to:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation, ingestion, and skin contact.
-
In case of contact, wash the affected area with copious amounts of water.
Conclusion
3-(2-Pyridyl)-2-propen-1-ol is a molecule of significant interest due to its versatile chemical reactivity and its potential as a scaffold in the development of novel therapeutic agents and functional materials. This technical guide has provided a detailed overview of its structure, properties, a plausible synthetic route, and predicted spectroscopic data. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential in drug discovery and other applications.
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